(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819470
InChI: InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H/t9-,11+;/m1./s1
SMILES: C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl
Molecular Formula: C11H13BrClN
Molecular Weight: 274.58 g/mol

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

CAS No.:

Cat. No.: VC13819470

Molecular Formula: C11H13BrClN

Molecular Weight: 274.58 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride -

Specification

Molecular Formula C11H13BrClN
Molecular Weight 274.58 g/mol
IUPAC Name (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Standard InChI InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H/t9-,11+;/m1./s1
Standard InChI Key XTRMJIFWPPXPBN-XQKZEKTMSA-N
Isomeric SMILES C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br.Cl
SMILES C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl
Canonical SMILES C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a fused cyclopropane-pyrrolidine ring system substituted with a 4-bromophenyl group. The compound exists as a hydrochloride salt, enhancing its stability and solubility for experimental use. Its molecular formula is C₁₁H₁₃BrClN, with a molar mass of 274.59 g/mol . The base compound (without the hydrochloride counterion) has the formula C₁₁H₁₂BrN and a molar mass of 238.12 g/mol .

Stereochemistry and Nomenclature

The (1R,5S) configuration specifies the stereochemical arrangement of the bicyclic system, ensuring precise three-dimensional orientation critical for interactions with biological targets. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the azabicyclo[3.1.0]hexane core, where the nitrogen atom occupies position 3, and the 4-bromophenyl group is attached to position 1 .

Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms, including 3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, hydrochloride (1:1), (1R,5S)- and Benzoicacid,5-formyl-,methylester . Key registry identifiers include:

  • CAS Number (Hydrochloride): 2173391-51-8

  • CAS Number (Base Compound): 86215-40-9

  • MDL Number: MFCD09261233

Synthesis and Manufacturing

Key Reaction Steps

  • Cyclopropanation: A diazo compound reacts with an azirine under reflux in 1,2-dichloroethane, facilitated by Rh₂(OAc)₄, to form the bicyclic core.

  • Nucleophilic Addition: A secondary amine or morpholine derivative is introduced to functionalize the bicyclic structure .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Gram-Scale Production

The supplementary data from Rostovskii et al. demonstrate scalability for similar compounds, with yields exceeding 75% after column chromatography . Purification typically involves silica gel chromatography using hexane/ethyl acetate gradients, followed by crystallization from ether/hexane mixtures .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays. The compound is stable under anhydrous conditions but may degrade upon prolonged exposure to moisture .

Spectral Data

While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related 3-azabicyclo[3.1.0]hexane derivatives exhibit characteristic signals:

  • ¹H NMR: δ 2.51–3.77 ppm (m, bicyclic protons), 7.24–7.84 ppm (m, aromatic protons) .

  • ¹³C NMR: Peaks near δ 49.5 ppm (cyclopropane carbons) and 120–140 ppm (aromatic carbons) .

ManufacturerProduct NumberPackagingPricePurity
American Custom ChemHCH03530045 mg$496.1695%
American Custom ChemHCH03530041 g$2,842.3595%
A2BAC124325 g$738.0097%

These costs highlight the compound’s high value as a specialty chemical for research .

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